Anileridine phosphate is a synthetic opioid analgesic that belongs to the piperidine class of compounds. It was developed in the 1950s by Merck & Co. as a potent analgesic for the treatment of moderate to severe pain. Unlike other opioids, Anileridine phosphate features a unique structure that enhances its analgesic properties, making it an important compound in pain management and pharmacological research.
Anileridine phosphate is classified as a synthetic opioid, specifically a piperidine derivative. Its chemical structure includes a piperidine ring, which is characteristic of many opioid analgesics. The compound is primarily used in clinical settings for pain relief and is recognized for its efficacy in managing acute pain conditions.
Anileridine phosphate can be synthesized through various methods, with one common route involving the reaction of ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in the presence of sodium bicarbonate. This reaction typically occurs in an alcoholic medium, allowing for efficient formation of the desired product.
The synthesis can be summarized as follows:
This method is noted for its high yield and purity, essential for pharmaceutical applications .
The molecular formula of Anileridine phosphate is , with a molecular weight of approximately 450.5 g/mol. The IUPAC name for this compound is ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate; phosphoric acid.
Anileridine phosphate can undergo several chemical reactions, including:
These reactions are significant for modifying the compound's properties and exploring its pharmacological potential .
Anileridine phosphate exerts its analgesic effects primarily through binding to mu-opioid receptors located in the central nervous system. This interaction triggers several intracellular processes:
These properties are crucial for understanding how Anileridine phosphate behaves in biological systems and during pharmaceutical formulation .
Anileridine phosphate has several significant applications:
Anileridine phosphate emerged as a significant synthetic opioid analgesic during the mid-20th century pharmaceutical innovation wave. Developed and patented by Merck & Company in the 1950s, this compound represented a strategic effort to enhance the therapeutic profile of existing opioid scaffolds through targeted molecular modifications [1]. The drug received approval for clinical use and was marketed under the trade name Leritine, positioning it as a therapeutic alternative to morphine for managing moderate to severe pain [1] [6]. Its core molecular architecture featured a piperidine ring structure – a characteristic shared with other synthetic opioids of this research era – specifically designed to optimize receptor binding kinetics while maintaining analgesic efficacy [1] [2].
The development of anileridine occurred during a transformative period in analgesic pharmacology, following World War II, when research into fully synthetic opioids intensified significantly. This research impetus stemmed partly from strategic concerns about supply chain vulnerabilities for natural opiates, driving nations like Germany and the United States to invest heavily in synthetic alternatives [2]. Anileridine's synthesis specifically addressed pharmacological limitations observed in earlier synthetic opioids, particularly pethidine (meperidine). Researchers systematically modified the pethidine structure by replacing the N-methyl group with an N-aminophenethyl group, a structural alteration that demonstrably increased analgesic potency in preclinical models [1] [6].
Table 1: Fundamental Chemical and Pharmacological Properties of Anileridine Phosphate
Property Category | Specific Characteristic | Details |
---|---|---|
Chemical Structure | Systematic Name | Ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate |
Molecular Formula | C₂₂H₂₈N₂O₂ | |
Molar Mass | 352.478 g·mol⁻¹ | |
Pharmacodynamics | Primary Mechanism | Mu-opioid receptor (MOR) agonist |
Binding Specificity | High affinity for central nervous system mu receptors | |
Pharmacokinetics | Protein Binding | >95% plasma protein bound |
Metabolic Pathway | Hepatic metabolism | |
Onset of Action (IV) | Within 15 minutes | |
Duration of Effect | 2-3 hours |
Pharmaceutical development of anileridine phosphate was characterized by formulation versatility. It was introduced in multiple delivery formats including oral tablets and injectable solutions, accommodating diverse clinical requirements from acute postoperative settings to chronic pain management [1]. This flexibility contributed to its initial clinical adoption during the 1960s, particularly in hospital-based pain management protocols. However, despite promising early adoption, anileridine phosphate remained pharmacologically overshadowed by its structural predecessor pethidine and never achieved the therapeutic prominence of concurrently developed opioids like fentanyl, which emerged from Paul Janssen's parallel piperidine-focused research programs in Europe [2] [7].
Anileridine phosphate occupies a distinctive position within the structural continuum of opioid analgesics, bridging classical morphine derivatives and fully synthetic piperidine-based compounds. Its molecular design directly evolved from pethidine (meperidine), the pioneering synthetic opioid developed in Germany during the 1930s. Chemists at Merck & Company retained pethidine's core ethyl ester linkage and phenylpiperidine foundation while introducing a critical modification: replacement of the N-methyl group with a 4-aminophenethyl substituent [1] [6]. This deliberate structural alteration significantly enhanced the molecule's binding affinity for mu-opioid receptors (MOR) in the central nervous system, translating to greater analgesic potency at equivalent doses compared to its pethidine predecessor [1].
Unlike morphine derivatives featuring the characteristic phenanthrene core, anileridine belongs to the 4-phenylpiperidine subclass of synthetic opioids. This structural distinction confers different physicochemical properties including enhanced lipophilicity, facilitating more rapid central nervous system penetration compared to morphine. However, anileridine's piperidine-based structure lacks the ether bridge and hydroxyl groups characteristic of morphine and its semi-synthetic derivatives like hydromorphone (developed 1924) and hydrocodone (developed 1943) [2] [4]. These structural differences translate to distinct metabolic pathways, as anileridine undergoes primarily hepatic ester hydrolysis rather than glucuronidation characteristic of morphine derivatives [1].
Table 2: Structural and Pharmacological Comparison of Anileridine with Reference Opioids
Opioid Compound | Core Structure | Key Functional Groups | Relative Potency (Morphine=1) | Receptor Binding Profile |
---|---|---|---|---|
Morphine | Phenanthrene | Phenolic OH, Alcoholic OH, Tertiary amine | 1.0 | Mu > Delta > Kappa |
Pethidine | 4-Phenylpiperidine | N-methyl, Ethyl ester | 0.1 | Mu primary agonist |
Anileridine | 4-Phenylpiperidine | N-(4-aminophenethyl), Ethyl ester | 0.8-1.2 | Selective Mu agonist |
Fentanyl | 4-Phenylpiperidine | N-(2-phenethyl), Propionanilide | 80-100 | High affinity Mu agonist |
The 4-aminophenyl extension in anileridine's structure represented a significant innovation in structure-activity relationship understanding during the 1950s. This modification exploited enhanced hydrogen bonding potential and hydrophobic interactions within the mu-opioid receptor binding pocket, particularly within transmembrane domains [6]. Contemporary molecular pharmacology research demonstrated that this structural moiety conferred approximately 5-8 fold greater potency than pethidine in animal models of nociception, positioning anileridine closer to morphine in analgesic efficacy [1]. However, when compared to subsequent piperidine derivatives like fentanyl (developed by Janssen Pharmaceutica in 1959), anileridine's potency was substantially lower. Fentanyl's N-phenethyl substitution combined with carbonyl linkage modifications yielded dramatically enhanced receptor affinity, approximately 80-100 times morphine's potency [2] [7].
From a clinical pharmacology perspective, anileridine exhibited a pharmacokinetic profile distinct from both morphine derivatives and later synthetic opioids. Its intermediate lipophilicity resulted in an onset of action (approximately 15 minutes) faster than morphine but slower than fentanyl. Duration of action remained limited to 2-3 hours, necessitating frequent dosing in therapeutic applications [1]. This pharmacological characteristic contributed to its eventual displacement by fentanyl congeners offering more favorable therapeutic indices and flexible administration routes during the 1970s and 1980s [2] [7].
The regulatory history of anileridine phosphate reflects evolving global perspectives on synthetic opioid control throughout the late 20th century. Following its development and clinical introduction by Merck & Company in the 1950s, anileridine phosphate initially entered pharmaceutical markets with relatively limited regulatory restrictions [1]. However, as understanding of substance dependence mechanisms advanced and non-medical use patterns emerged, regulatory frameworks underwent significant transformation. The United States Controlled Substances Act of 1970 established the foundation for modern drug scheduling, classifying anileridine phosphate as a Schedule II controlled substance under the identifier ACSCN 9020 [1]. This designation acknowledged its accepted medical applications while imposing stringent controls reflecting "high abuse potential with severe psychological or physical dependence liability" [1].
International regulatory alignment progressed through United Nations drug control conventions, resulting in coordinated scheduling across major pharmaceutical markets. Anileridine phosphate received similarly restrictive classifications globally: Schedule I in Canada (authorizing use only under stringent research protocols), Schedule 8 in Australia (controlled drug status), and Class A1 classification in Brazil as a prohibited narcotic drug [1]. These designations imposed substantial manufacturing and distribution compliance burdens, requiring elaborate security measures, prescription monitoring systems, and mandatory reporting to regulatory agencies. By the 1980s, these regulatory constraints, combined with competitive market pressures, precipitated anileridine's commercial discontinuation across major markets [1] [6].
Table 3: Regulatory Milestones in Anileridine Phosphate History
Timeline | Regulatory Event | Jurisdiction | Commercial Impact |
---|---|---|---|
1950s | Initial patent approval and market introduction | United States | Merck & Company launches "Leritine" |
1970 | Classification as Schedule II controlled substance | United States | Imposition of manufacturing quotas and distribution controls |
1971 | Inclusion in UN Convention on Psychotropic Substances | International | Global harmonization of strict controls |
1980s | Progressive market withdrawal | United States, Canada | Cessation of manufacturing due to regulatory burden |
2014 | Zero aggregate manufacturing quota | United States | Formal regulatory recognition of discontinued status |
The industrial trajectory of anileridine phosphate demonstrates the profound impact of changing therapeutic paradigms on pharmaceutical lifecycle management. While initially positioned as a promising pethidine alternative, anileridine faced formidable commercial challenges from third-generation piperidine opioids entering clinical practice during the 1970s. Compounds including fentanyl and its rapidly proliferating analogs offered superior therapeutic indices, more flexible administration routes (transdermal patches, lozenges, nasal sprays), and significantly greater potency [2] [7]. These pharmacological advantages, combined with simplified synthesis pathways and extended patent protections, rendered anileridine commercially non-viable despite its established therapeutic profile [1] [6].
The manufacturing cessation of anileridine phosphate illustrates the complex interplay between pharmacoeconomics and regulatory policy. By 2008, official Canadian pharmaceutical references formally listed anileridine among discontinued prescription drug products, with similar discontinuation documented in United States pharmaceutical compendia [1]. The United States Drug Enforcement Administration's annual production quota reports explicitly reflected this commercial reality, assigning anileridine phosphate a zero aggregate manufacturing quota from at least 2014 onward, effectively acknowledging its departure from active medical practice [1]. This regulatory status persists today, positioning anileridine as a historically significant but therapeutically obsolete pharmaceutical agent within the opioid pharmacopeia.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2